molecular formula C11H10N2O B1436727 6-(4-Methylphenyl)pyrimidin-4-ol CAS No. 896938-88-8

6-(4-Methylphenyl)pyrimidin-4-ol

Cat. No. B1436727
M. Wt: 186.21 g/mol
InChI Key: HJJVMMVKXPOWRW-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C11H10N2O . It is a solid substance and is used for research purposes .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(4-Methylphenyl)pyrimidin-4-ol are not mentioned in the search results, pyrimidine derivatives are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

6-(4-Methylphenyl)pyrimidin-4-ol is a solid substance . Its boiling point and other physical and chemical properties are not specified in the search results.

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Properties : A study by Muralidharan, S. James Raja, and Asha Deepti (2019) focused on the design and synthesis of derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, closely related to 6-(4-Methylphenyl)pyrimidin-4-ol. These compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential application in the treatment of inflammatory conditions and pain management.

  • Supramolecular Chemistry and Dimerization : Research by F. H. Beijer et al. (1998) revealed that ureidopyrimidones, which include 6-(4-Methylphenyl)pyrimidin-4-ol derivatives, can form strong dimers through quadruple hydrogen bonding. This property is crucial in supramolecular chemistry, where it can be utilized in the design of complex molecular structures and systems.

  • Optoelectronic and Nonlinear Optical Applications : A study conducted by A. Hussain et al. (2020) on phenyl pyrimidine derivatives, closely related to 6-(4-Methylphenyl)pyrimidin-4-ol, showed that these compounds have promising applications in the field of nonlinear optics (NLO). Their properties are particularly beneficial for optoelectronic and high-tech applications.

  • Cerebral Protective Agents : A study by A. Kuno et al. (1993) investigated derivatives of 4-(3-nitrophenyl)pyrimidine, similar in structure to 6-(4-Methylphenyl)pyrimidin-4-ol, for their anti-anoxic (AA) activity. This suggests potential applications of 6-(4-Methylphenyl)pyrimidin-4-ol derivatives in developing treatments for conditions related to cerebral anoxia.

  • Aldose Reductase Inhibition and Antioxidant Activity : Research on pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to 6-(4-Methylphenyl)pyrimidin-4-ol, by C. La Motta et al. (2007) indicated that these compounds are potent aldose reductase inhibitors and display significant antioxidant properties. This implies potential applications in managing diabetes-related complications and oxidative stress.

Safety And Hazards

While specific safety and hazard information for 6-(4-Methylphenyl)pyrimidin-4-ol is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 6-(4-Methylphenyl)pyrimidin-4-ol are not mentioned in the search results, research in the field of pyrimidine derivatives is ongoing, with a focus on developing more potent and efficacious drugs .

properties

IUPAC Name

4-(4-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJVMMVKXPOWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylphenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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